Lentinellic acid

Antibacterial Protoilludane Structure-Activity Relationship

Lentinellic acid (CAS 115219-90-4) is a protoilludane sesquiterpenoid isolated from submerged cultures of Lentinellus ursinus and L. omphalodes.

Molecular Formula C18H20O5
Molecular Weight 316.3 g/mol
Cat. No. B15567623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLentinellic acid
Molecular FormulaC18H20O5
Molecular Weight316.3 g/mol
Structural Identifiers
InChIInChI=1S/C18H20O5/c1-17(2)5-10-11(6-17)18(3)7-12(19)13(18)8-4-9(15(20)21)16(22)23-14(8)10/h4,10-11,14H,5-7H2,1-3H3,(H,20,21)/t10-,11+,14-,18-/m1/s1
InChIKeyJMNIXMWRRYDXON-MSNRECKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Lentinellic Acid Procurement Guide: A Protoilludane Sesquiterpenoid with Quantified Antimicrobial Differentiation


Lentinellic acid (CAS 115219-90-4) is a protoilludane sesquiterpenoid isolated from submerged cultures of Lentinellus ursinus and L. omphalodes . Characterized by an annulated 5/6/4-ring system bearing a lactone and an α,β-unsaturated carboxylic acid moiety, its structure was confirmed via single-crystal X-ray analysis . It is primarily investigated for its antimicrobial and cytotoxic properties, with quantitative MIC data against a panel of bacterial and fungal strains establishing a verifiable activity baseline .

Why Lentinellic Acid Cannot Be Replaced by Generic Protoilludanes or Heptelidic Acid Derivatives


The protoilludane sesquiterpenoid class exhibits extreme functional divergence driven by subtle structural variations; generic substitution is therefore scientifically unsound. Lentinellic acid contains a lactone and α,β-unsaturated carboxylic acid motif , a combination absent in structurally related co-metabolites like the inactive lentinellone (47) from the same fungal genus . Moreover, heptelidic acid derivatives (compounds 1–5) isolated from the identical species, Lentinellus ursinus, exhibit no antibacterial activity against S. aureus or E. coli at 100 µM , underscoring that even compounds from the same biosynthetic source are not functionally interchangeable. Procuring a generic protoilludane or heptelidic acid analog without the precise Lentinellic acid structure risks zero antimicrobial activity, as demonstrated by these in-class comparators.

Quantitative Differentiation Evidence for Lentinellic Acid Versus In-Class Comparators


Head-to-Head Antimicrobial Activity: Lentinellic Acid vs. Lentinellone (47)

In a direct comparative assay against a panel of Gram-positive and Gram-negative bacteria, lentinellic acid (46) demonstrated potent antimicrobial activity with MIC values of 1–5 µg/mL against Aerobacter aerogenes, Bacillus brevis, and Corynebacterium insidiosum. In stark contrast, the structurally related protoilludane lentinellone (47), co-isolated from the same Lentinellus species, was found to be completely inactive against all strains tested . This direct head-to-head comparison establishes that the specific lactone and α,β-unsaturated carboxylic acid structural features of lentinellic acid are essential for activity and cannot be substituted by a closely related analog.

Antibacterial Protoilludane Structure-Activity Relationship

Functional Divergence from Heptelidic Acid Derivatives from Lentinellus ursinus

Lentinellic acid exhibits measurable antibacterial activity, whereas heptelidic acid derivatives (compounds 1–5) isolated from the solid culture of the same fungal species, Lentinellus ursinus, exhibit no antibacterial activity against Staphylococcus aureus and Escherichia coli at a dose of 100 µM . This class-level inference demonstrates that the specific biosynthetic pathway yielding lentinellic acid (liquid culture) produces a compound with a distinct activity profile compared to metabolites from the same organism grown under different conditions. Selection of a heptelidic acid derivative for antibacterial applications would be ineffective based on this data.

Antibacterial Heptelidic Acid Fungal Metabolites

Antifungal Activity Differentiation Against Fungal Pathogens

Lentinellic acid (46) demonstrates specific antifungal activity at a defined loading of 100 µg per disk against Absidia glauca and Nematospora coryli . While many protoilludanes are reported to possess antifungal properties, this specific, quantified disk diffusion result provides a verifiable benchmark for comparing lentinellic acid to other antifungal leads. In contrast, the closely related lentinellone (47) was not reported to exhibit any antifungal activity in the same study.

Antifungal Disk Diffusion Fungal Pathogens

Structural Differentiation via X-Ray Crystallography and Unique Moieties

The absolute configuration and three-dimensional structure of lentinellic acid were unambiguously determined by single-crystal X-ray analysis , a level of structural certainty not available for many protoilludane analogs. The compound contains a lactone and an α,β-unsaturated carboxylic acid moiety , a distinct combination within the protoilludane class. This precise structural definition facilitates reliable structure-activity relationship (SAR) studies and computational modeling, reducing experimental variability compared to compounds with ambiguous or inferred stereochemistry.

Structural Elucidation X-Ray Crystallography Natural Product Chemistry

Validated Application Scenarios for Lentinellic Acid Based on Quantitative Evidence


Antibacterial Screening Against Gram-Positive and Gram-Negative Pathogens

Lentinellic acid is a suitable positive control or lead compound for antimicrobial screening programs targeting Aerobacter aerogenes, Bacillus brevis, Corynebacterium insidiosum, Micrococcus luteus, and Staphylococcus aureus, based on its established MIC values of 1–50 µg/mL . Its inactivity against E. coli provides a useful counter-screen for selectivity profiling. The defined MIC ranges allow for direct benchmarking against novel antibacterial candidates.

Antifungal Activity Profiling Against Absidia glauca and Nematospora coryli

For research focused on antifungal drug discovery, lentinellic acid offers a quantifiable starting point for activity against Absidia glauca and Nematospora coryli, with confirmed activity at 100 µg per disk . This data can be used to design dose-response studies and to compare the potency of new synthetic derivatives.

Protoilludane Structure-Activity Relationship (SAR) Studies

Given its well-defined structure via X-ray crystallography and its stark activity contrast with the inactive lentinellone (47) , lentinellic acid serves as a critical reference compound for SAR investigations into the protoilludane class. Its α,β-unsaturated carboxylic acid and lactone moieties are key pharmacophores that can be systematically modified to explore activity modulation.

Fungal Natural Product Biosynthesis and Metabolomics

Lentinellic acid is a valuable authentic standard for metabolomics studies aimed at discovering novel protoilludanes from Lentinellus species. Its isolation from both L. ursinus and L. omphalodes liquid cultures provides a basis for developing targeted LC-MS/MS methods to monitor its production under varying fermentation conditions, aiding in yield optimization and pathway elucidation.

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